molecular formula C24H43N7O8 B14209278 L-Valyl-L-valylglycylglycyl-L-leucylglycylglycine CAS No. 827025-69-4

L-Valyl-L-valylglycylglycyl-L-leucylglycylglycine

Cat. No.: B14209278
CAS No.: 827025-69-4
M. Wt: 557.6 g/mol
InChI Key: VCBBMLIEFYZJKF-JHVJFLLYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Valyl-L-valylglycylglycyl-L-leucylglycylglycine is a synthetic peptide composed of valine, glycine, and leucine amino acids. This compound has a molecular formula of C24H43N7O8 and a molecular weight of 557.64 Da . Peptides like this one are of significant interest in various fields of scientific research due to their potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Valyl-L-valylglycylglycyl-L-leucylglycylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are used to isolate the desired peptide .

Chemical Reactions Analysis

Types of Reactions

L-Valyl-L-valylglycylglycyl-L-leucylglycylglycine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can result in the cleavage of disulfide bonds .

Scientific Research Applications

L-Valyl-L-valylglycylglycyl-L-leucylglycylglycine has several scientific research applications, including:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Investigated for its potential role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific proteins or enzymes.

    Industry: Utilized in the development of peptide-based materials and nanotechnology.

Mechanism of Action

The mechanism of action of L-Valyl-L-valylglycylglycyl-L-leucylglycylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and target of the peptide .

Comparison with Similar Compounds

Similar Compounds

    L-Alanyl-L-valine: A dipeptide with similar amino acid composition but different sequence.

    L-Valyl-L-alanine: Another dipeptide with valine and alanine residues.

    L-Leucylglycylglycine: A tripeptide with leucine and glycine residues.

Uniqueness

L-Valyl-L-valylglycylglycyl-L-leucylglycylglycine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This sequence can influence the peptide’s stability, solubility, and biological activity, making it a valuable compound for various research applications .

Properties

CAS No.

827025-69-4

Molecular Formula

C24H43N7O8

Molecular Weight

557.6 g/mol

IUPAC Name

2-[[2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]-4-methylpentanoyl]amino]acetyl]amino]acetic acid

InChI

InChI=1S/C24H43N7O8/c1-12(2)7-15(22(37)28-8-17(33)27-11-19(35)36)30-18(34)10-26-16(32)9-29-24(39)21(14(5)6)31-23(38)20(25)13(3)4/h12-15,20-21H,7-11,25H2,1-6H3,(H,26,32)(H,27,33)(H,28,37)(H,29,39)(H,30,34)(H,31,38)(H,35,36)/t15-,20-,21-/m0/s1

InChI Key

VCBBMLIEFYZJKF-JHVJFLLYSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCC(=O)NCC(=O)O)NC(=O)CNC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)NCC(=O)O)NC(=O)CNC(=O)CNC(=O)C(C(C)C)NC(=O)C(C(C)C)N

Origin of Product

United States

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